molecular formula C12H11NO2 B12529437 6-Nitro-1-(propan-2-ylidene)-1H-indene CAS No. 819871-84-6

6-Nitro-1-(propan-2-ylidene)-1H-indene

Cat. No.: B12529437
CAS No.: 819871-84-6
M. Wt: 201.22 g/mol
InChI Key: PCQSTVHPWCITLT-UHFFFAOYSA-N
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Description

6-Nitro-1-(propan-2-ylidene)-1H-indene is an organic compound that belongs to the class of indenes. Indenes are bicyclic compounds consisting of a benzene ring fused to a cyclopentene ring. The presence of a nitro group and a propan-2-ylidene substituent on the indene core makes this compound unique and potentially useful in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Nitro-1-(propan-2-ylidene)-1H-indene typically involves the nitration of 1-(propan-2-ylidene)-1H-indene. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent over-nitration or decomposition of the product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow nitration processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of side reactions and maximizing the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

6-Nitro-1-(propan-2-ylidene)-1H-indene can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Reduction: 6-Amino-1-(propan-2-ylidene)-1H-indene.

    Oxidation: 6-Nitroso-1-(propan-2-ylidene)-1H-indene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Nitro-1-(propan-2-ylidene)-1H-indene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroquinoline: Another bicyclic compound with potential biological activity.

    trans-Dichlorido(1,4,8,11-tetraazacyclotetradecane)manganese(III) tetrafluoridoborate: A complex compound with unique coordination chemistry.

Uniqueness

6-Nitro-1-(propan-2-ylidene)-1H-indene is unique due to the presence of both a nitro group and a propan-2-ylidene substituent on the indene core

Properties

CAS No.

819871-84-6

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

6-nitro-1-propan-2-ylideneindene

InChI

InChI=1S/C12H11NO2/c1-8(2)11-6-4-9-3-5-10(13(14)15)7-12(9)11/h3-7H,1-2H3

InChI Key

PCQSTVHPWCITLT-UHFFFAOYSA-N

Canonical SMILES

CC(=C1C=CC2=C1C=C(C=C2)[N+](=O)[O-])C

Origin of Product

United States

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